molecular formula C5H9Cl2NSi B072501 Butanenitrile, 4-(dichloromethylsilyl)- CAS No. 1190-16-5

Butanenitrile, 4-(dichloromethylsilyl)-

Cat. No. B072501
CAS RN: 1190-16-5
M. Wt: 182.12 g/mol
InChI Key: UIFBMBZYGZSWQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar organosilicon compounds often involves reactions where silyl halides are treated with nucleophiles or through the use of microbial synthesis pathways for related compounds, as seen in the microbial synthesis of the energetic material precursor 1,2,4-butanetriol, indicating the potential for biotechnological production routes for complex organosilicon compounds (Niu et al., 2003).

Molecular Structure Analysis

The molecular structure of organosilicon compounds like "Butanenitrile, 4-(dichloromethylsilyl)-" is characterized using spectroscopic methods such as FT-IR, NMR, and often complemented by computational methods like density functional theory (DFT) to predict vibrational frequencies, chemical shifts, and molecular electrostatic potential, as demonstrated in studies on similar molecules (Evecen et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving organosilicon compounds can range from cycloadditions, as seen with silyl nitriles and nitrones (Eberson et al., 1998), to more complex cascade reactions for the synthesis of enantioenriched structures (Huang et al., 2015). These reactions showcase the versatile reactivity and potential for generating complex molecular architectures from simple organosilicon precursors.

Physical Properties Analysis

The physical properties of organosilicon compounds like "Butanenitrile, 4-(dichloromethylsilyl)-" can be inferred from related compounds, where parameters such as density, speed of sound in mixtures, and thermodynamic properties are analyzed to understand intermolecular interactions and behavior in solutions (Kenie et al., 2020).

Scientific Research Applications

Application 1: Dielectric Relaxation Study

  • Summary of Application: Butanenitrile is used in a dielectric relaxation study of liquid mixtures, which provides information about molecular interaction .
  • Methods of Application: The dielectric relaxation spectra were studied for 1, 2-dichloroethane with butanenitrile mixtures in the frequency range of 0.1 GHz to 20 GHz using time domain reflectometry (TDR) at 25°C temperatures for 11 different concentrations of the system . The dielectric parameters viz. static dielectric constant (ε0) and relaxation time (τ) have been obtained by the least squares fit method .
  • Results or Outcomes: The static dielectric constants for the mixtures have been fitted with the modified Bruggeman model .

Application 2: Production of 2-hydroxy-4-(methylthio)butanoic Acid

  • Summary of Application: Butanenitrile is used in the production of 2-hydroxy-4-(methylthio)butanoic acid .
  • Methods of Application: A simple and effective method using sodium metasilicate as precursor and amine as additive was first reported to immobilize recombinant nitrilase, for efficient production of 2-hydroxy-4-(methylthio)butanoic acid from 2-hydroxy-4-(methylthio)butanenitrile .
  • Results or Outcomes: High immobilization recovery of enzyme activity was reported .

Application 3: Precursor to Poultry Drug Amprolium

  • Summary of Application: Butanenitrile is used as a precursor to the poultry drug amprolium .
  • Methods of Application: The synthesis of amprolium from butanenitrile involves several steps, including nitrile reduction and amine alkylation .
  • Results or Outcomes: The use of butanenitrile in the synthesis of amprolium has been recognized as an efficient method .

Application 4: Synthesis of Etifelmine

  • Summary of Application: Butanenitrile is used in the synthesis of Etifelmine, a central nervous system stimulant .
  • Methods of Application: The synthesis of Etifelmine from butanenitrile involves several steps, including nitrile reduction and amine alkylation .
  • Results or Outcomes: The use of butanenitrile in the synthesis of Etifelmine has been recognized as an efficient method .

Safety And Hazards

The safety data sheet for a related compound, 4-Chlorobutyronitrile, indicates that it is a combustible liquid and is toxic if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

4-[dichloro(methyl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl2NSi/c1-9(6,7)5-3-2-4-8/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFBMBZYGZSWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCC#N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051600
Record name 4-(Dichloromethylsilyl)butyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanenitrile, 4-(dichloromethylsilyl)-

CAS RN

1190-16-5
Record name (3-Cyanopropyl)methyldichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dichloromethylsilyl)-butyronitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 4-(dichloromethylsilyl)-
Source EPA Chemicals under the TSCA
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Record name 4-(Dichloromethylsilyl)butyronitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dichloromethylsilyl)butyronitrile
Source European Chemicals Agency (ECHA)
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Record name 4-(DICHLOROMETHYLSILYL)-BUTYRONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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